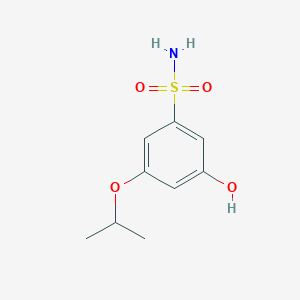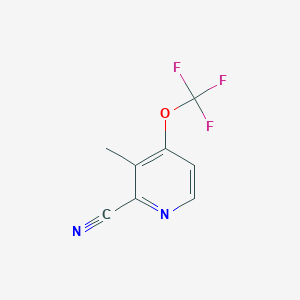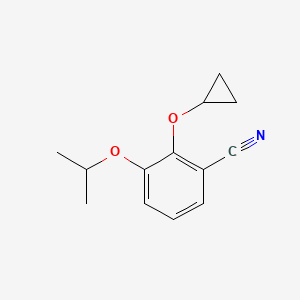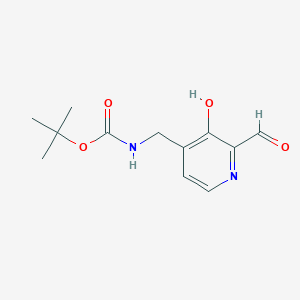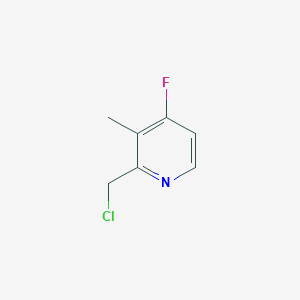
2-(Chloromethyl)-4-fluoro-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-fluoro-3-methylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a chloromethyl group at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-fluoro-3-methylpyridine typically involves the chloromethylation of 4-fluoro-3-methylpyridine. One common method includes the reaction of 4-fluoro-3-methylpyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at a temperature range of 0 to 10°C to control the formation of by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of triphosgene as a chlorinating agent in the presence of a solvent like toluene can improve the yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4-fluoro-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 3-position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 4-fluoro-3-methylpyridine-2-carboxylic acid.
Reduction: Formation of 2-(chloromethyl)-4-fluoro-3-methylpiperidine.
科学的研究の応用
2-(Chloromethyl)-4-fluoro-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: Acts as a probe for studying biological processes involving pyridine derivatives.
Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-fluoro-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-4-methylpyridine: Lacks the fluorine atom, which may reduce its binding affinity in certain applications.
2-(Chloromethyl)-4-fluoropyridine: Lacks the methyl group, which can affect its steric interactions with biological targets.
2-(Chloromethyl)-3-methylpyridine: Lacks the fluorine atom, potentially altering its electronic properties.
Uniqueness
2-(Chloromethyl)-4-fluoro-3-methylpyridine is unique due to the presence of both the fluorine and methyl groups, which can enhance its chemical reactivity and binding properties. The combination of these substituents allows for fine-tuning of the compound’s physicochemical and biological properties, making it a versatile tool in various research and industrial applications .
特性
分子式 |
C7H7ClFN |
|---|---|
分子量 |
159.59 g/mol |
IUPAC名 |
2-(chloromethyl)-4-fluoro-3-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-6(9)2-3-10-7(5)4-8/h2-3H,4H2,1H3 |
InChIキー |
KOYRDLRYWDIYBC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


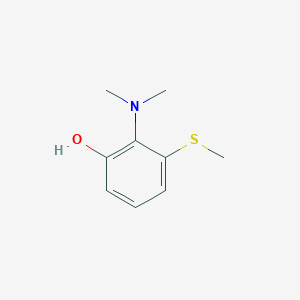

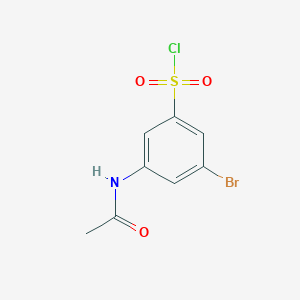
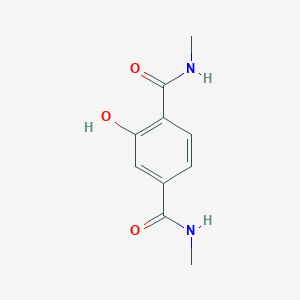
![[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849679.png)
